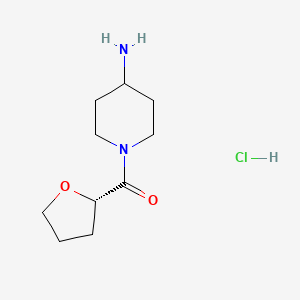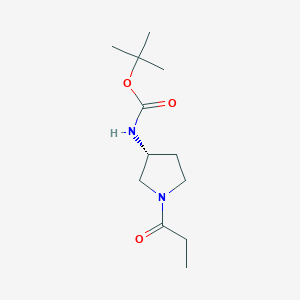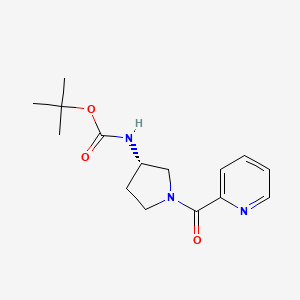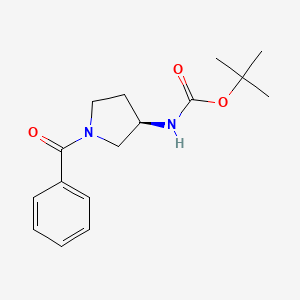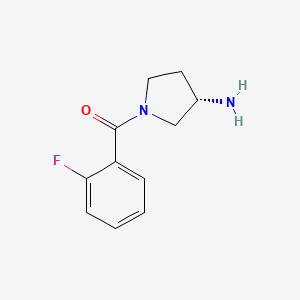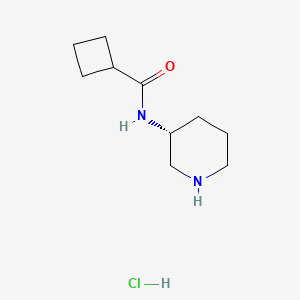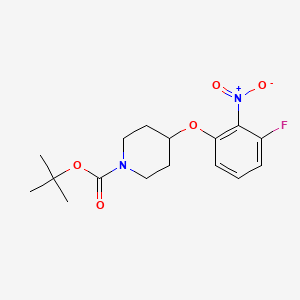
tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tert-butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate and related compounds have been synthesized and characterized in various studies. For instance, a study by Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a similar compound, demonstrating its potential in forming three-dimensional architectures through weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Intermediate in Biologically Active Compounds
- Compounds structurally similar to this compound have been identified as important intermediates in the synthesis of various biologically active compounds. For instance, a study by Kong et al. (2016) discussed the synthesis of a tert-butyl piperidine-carboxylate derivative as an intermediate in crizotinib, a drug used in cancer treatment (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Biological Evaluation
- The compound has also been evaluated for biological activities such as antibacterial and anthelmintic properties, as seen in the study by Sanjeevarayappa et al. (2015). They found moderate anthelmintic activity and poor antibacterial activity for a similar tert-butyl piperidine-carboxylate derivative (Sanjeevarayappa et al., 2015).
Synthesis Optimization
- Research has also focused on optimizing the synthetic methods for similar compounds. For example, Wang et al. (2015) reported the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, and emphasized optimizing the synthetic route (Wang, Wang, Tang, & Xu, 2015).
Structural Analysis
- Extensive structural analysis of similar compounds has been conducted to better understand their properties and potential applications. A study by Didierjean et al. (2004) revealed insights into the molecular packing and hydrogen bonding in related compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Propiedades
IUPAC Name |
tert-butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-13-6-4-5-12(17)14(13)19(21)22/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXYSBROMBQWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130806 |
Source


|
| Record name | 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-62-1 |
Source


|
| Record name | 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(3-fluoro-2-nitrophenoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

